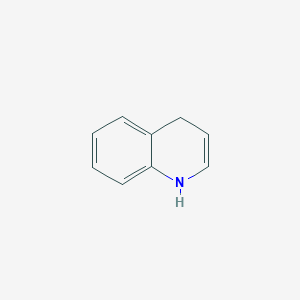
1,4-Dihydroquinoline
货号 B1252258
分子量: 131.17 g/mol
InChI 键: ROBKVGDBQLURAF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US08163906B2
Procedure details


In Step A, a substituted benzaldehyde undergoes an aldol condensation with a substituted 2-nitroacetophenone in the presence of an inorganic base, such as NaOH, in a polar protic solvent such as a methanol/water mixture, to give the corresponding α,β-unsaturated ketone of formula (I). This product can then be reduced to the corresponding saturated aniline (II) by hydrogenation in the presence of a catalyst such as platinum (IV) oxide in a polar solvent such as methanol or tetrahydrofuran or a mixture of the above as described in Step B. The aniline (II) can be coupled with iodobenzene by heating at 160° C. in the presence of copper (0), potassium iodide and potassium carbonate in a polar solvent such as butyl ether as described in Step C. In Step D, the aniline of formula (IV) can be acylated by heating at reflux in the presence of an acyl chloride, such as methyl oxalyl chloride, in an apolar solvent such as toluene. The amide (IV) can cyclize by heating at reflux in a polar protic solvent, such as methanol, in the presence of an inorganic base such as potassium carbonate as described in Step E to afford the corresponding 1,4-dihydroquinoline.

[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





Name
copper (0)
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four








[Compound]
Name
( IV )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

[Compound]
Name
acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

[Compound]
Name
methyl oxalyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve


Name
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.I[C:9]1[CH:14]=CC=C[CH:10]=1.[I-].[K+].C(=O)([O-])[O-].[K+].[K+].C(OCCCC)CCC>[Pt](=O)=O.[Cu].CO.C1(C)C=CC=CC=1.O1CCCC1>[NH:1]1[C:2]2[C:7](=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH2:14][CH:9]=[CH:10]1 |f:2.3,4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=CC=C1
|
Step Two
[Compound]
|
Name
|
amide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt](=O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)OCCCC
|
|
Name
|
copper (0)
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=CC=C1
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC=CC=C1
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=CC=C1
|
Step Eleven
[Compound]
|
Name
|
( IV )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Twelve
[Compound]
|
Name
|
acyl chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
methyl oxalyl chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of the above
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by heating
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1C=CCC2=CC=CC=C12
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
